N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinolinyl core, a morpholine moiety, and a substituted phenyl group. The 2-methoxy-5-methylphenyl group may enhance lipophilicity and metabolic stability, while the morpholine ring could improve aqueous solubility and pharmacokinetics.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4/c1-18-6-9-24(33-3)21(15-18)28-26(32)25(31)27-17-23(30-11-13-34-14-12-30)20-7-8-22-19(16-20)5-4-10-29(22)2/h6-9,15-16,23H,4-5,10-14,17H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXYWTIZIPQDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Methoxy-Methylphenyl Intermediate: This step involves the reaction of 2-methoxy-5-methylphenylamine with an appropriate acylating agent under controlled conditions to form the intermediate.
Synthesis of the Tetrahydroquinoline Moiety: The intermediate is then reacted with 1-methyl-1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst to form the tetrahydroquinoline derivative.
Incorporation of the Morpholine Ring: The final step involves the reaction of the tetrahydroquinoline derivative with morpholine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-(2-methoxy-5-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with halogen or other substituent groups.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
- The compound has shown promise in neuropharmacological studies due to its structural similarity to known neuroactive agents. It may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that compounds with similar structures can modulate cognitive functions and have potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
2. Antidepressant Activity
- Preliminary studies suggest that this compound may exhibit antidepressant properties. The presence of the tetrahydroquinoline moiety is associated with enhanced activity at serotonin receptors, which could lead to mood stabilization and cognitive enhancement in patients suffering from depression .
3. Anticancer Research
- Recent investigations into the compound's anticancer effects have highlighted its ability to inhibit tumor growth in various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with other ethanediamide derivatives, particularly those containing quinoline or morpholine moieties. Below is a comparative analysis based on available evidence:
Structural and Functional Insights
Quinoline-Based Ethanediamides (QODs): The analog N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) () shares the ethanediamide linker and tetrahydroquinoline core with the target compound. However, the QOD substitutes the 2-methoxy-5-methylphenyl group with a benzodioxol ring, which may reduce metabolic stability due to the labile dioxolane group. In contrast, the target compound’s 2-methoxy-5-methylphenyl group likely enhances steric protection against oxidative metabolism . The QOD exhibits falcipain inhibition, a mechanism critical for antimalarial activity.
Its inclusion in the target compound may reduce crystallinity and improve membrane permeability relative to non-morpholine analogs.
Comparison with Indole Carboxamides: The indole carboxamide derivative N-{3-[(biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide () lacks the quinoline core but retains a rigid aromatic system. This suggests that the target compound’s tetrahydroquinoline scaffold may offer conformational flexibility, enabling better target engagement in enzyme-binding pockets .
Hypothesized Pharmacological Advantages
Enhanced Solubility : The morpholine group in the target compound likely improves aqueous solubility compared to the QOD’s benzodioxol and ethyl substituents.
Metabolic Stability : The 2-methoxy-5-methylphenyl group may resist oxidative degradation better than benzodioxol, which is prone to ring-opening metabolism.
Target Selectivity: The combination of tetrahydroquinoline and morpholine could enable dual interactions with enzyme active sites (e.g., falcipain’s hydrophobic and polar regions).
Biological Activity
Compound Structure
The compound is a complex organic molecule featuring multiple functional groups, including an amide linkage and a tetrahydroquinoline moiety. This structural diversity suggests potential interactions with various biological targets.
- Receptor Interaction : The presence of the tetrahydroquinoline structure may allow the compound to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This could imply potential applications in treating neurological disorders.
- Enzyme Inhibition : The morpholine group may enhance solubility and bioavailability, potentially allowing the compound to act as an inhibitor for specific enzymes related to metabolic pathways or disease processes.
Biological Activities
Research into similar compounds has shown various biological activities, including:
- Antitumor Activity : Many derivatives of tetrahydroquinolines exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to the target compound have demonstrated significant inhibition of tumor growth in vitro and in vivo.
- Antimicrobial Properties : Some studies indicate that compounds with similar structures possess antimicrobial properties against various pathogens, including bacteria and fungi.
- Neuroprotective Effects : Compounds containing tetrahydroquinoline have been studied for their neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease and Parkinson's disease.
Case Studies
- Antitumor Efficacy : A study involving tetrahydroquinoline derivatives reported that specific modifications led to increased potency against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The structure-activity relationship (SAR) indicated that substituents on the aromatic ring significantly influenced biological activity.
- Neuroprotection : Another study explored a series of morpholine-containing compounds that showed promise in protecting neuronal cells from oxidative stress-induced apoptosis. The results suggested that these compounds could modulate signaling pathways associated with cell survival.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
